4-Phenylpyrrolidine-3-carboxylic acid
Description
4-Phenylpyrrolidine-3-carboxylic acid is a bicyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its stereochemistry is critical, with common enantiomers including (3S,4R) and (3R,4S) configurations (e.g., CAS 1049984-33-9 for the (3S,4R) isomer) . The compound serves as a versatile scaffold in medicinal chemistry, particularly in antimicrobial drug development due to its ability to inhibit AgrC, a histidine kinase in Gram-positive bacteria . Derivatives are often synthesized with protective groups, such as the tert-butoxycarbonyl (Boc) group (e.g., CAS 939757-89-8), to enhance stability during synthetic processes .
Properties
IUPAC Name |
4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Phenylpyrrolidine-3-carboxylic acid is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance therapeutic efficacy while minimizing side effects.
Case Study: Analgesic Development
Research has demonstrated that derivatives of this compound exhibit potent analgesic properties, making them candidates for pain management therapies. For instance, studies have shown that certain modifications to the pyrrolidine ring can significantly increase binding affinity to pain receptors, suggesting a pathway for developing new analgesics.
Neuroscience Research
Investigating Neurotransmitter Systems
This compound is utilized in neuroscience research to explore neurotransmitter systems, particularly focusing on conditions such as depression and anxiety. Its ability to interact with neurotransmitter receptors makes it a valuable tool for understanding the underlying mechanisms of these disorders.
Case Study: Anticonvulsant Activity
A notable study assessed the anticonvulsant effects of this compound in animal models. The findings indicated that it modulates GABAergic transmission, providing insights into potential treatments for epilepsy and other neurological disorders.
Chiral Synthesis
Asymmetric Synthesis Applications
The chiral nature of this compound makes it a crucial component in asymmetric synthesis. It enables chemists to produce enantiomerically pure compounds more efficiently, which is essential in drug development where different stereoisomers can exhibit vastly different biological activities.
| Application | Description |
|---|---|
| Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis, enhancing the production of selective drugs. |
| Synthesis Pathways | Facilitates the exploration of new reaction pathways due to its unique structural features. |
Biochemical Assays
Evaluating Enzyme Activity and Receptor Binding
In biochemical assays, this compound is employed to evaluate enzyme activity and receptor binding interactions. This application aids researchers in understanding metabolic pathways and assessing drug interactions.
| Assay Type | Purpose |
|---|---|
| Enzyme Activity | Evaluates how the compound influences specific enzyme functions. |
| Receptor Binding | Investigates interactions with neurotransmitter receptors, contributing to drug design efforts. |
Comparative Biological Activities
The following table summarizes various compounds related to this compound and their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Pyrrolidine ring with phenyl group | Anticonvulsant properties | Hydrochloride form enhances solubility |
| This compound | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |
| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HCl | Altered methylation pattern | Potentially different receptor interactions | Unique methylation alters binding affinity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The pharmacological and physicochemical properties of 4-phenylpyrrolidine-3-carboxylic acid derivatives are modulated by substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Stereochemical Impact
The (3S,4R) configuration (CAS 1049984-33-9) is predominant in antimicrobial studies, while the (3R,4S) isomer (Ref: 10-F625541) was discontinued, suggesting stereochemistry significantly affects target binding . Molecular docking studies indicate that the (3S,4R) enantiomer forms stronger hydrogen bonds with AgrC’s ATP-binding domain compared to its mirror image .
Substituent Effects
- Boc Protection : The Boc group (e.g., CAS 939757-89-8) increases solubility in organic solvents, making it advantageous for solid-phase peptide synthesis .
- Heterocyclic Modifications : Thiazole- and thiazolidine-fused derivatives exhibit superior AgrC inhibition (docking scores ≤ -10.1 kcal/mol) due to additional π-π stacking and hydrophobic interactions .
Research Implications
This compound and its analogs are pivotal in targeting bacterial communication systems (e.g., AgrC in Staphylococcus aureus). Structural optimizations, such as halogenation or heterocyclic fusion, enhance potency and bioavailability. Future studies should explore pharmacokinetics and in vivo efficacy of lead compounds like the thiazole derivatives .
Preparation Methods
Classical Chemical Synthesis
One traditional approach to synthesize 4-phenylpyrrolidine-3-carboxylic acid involves the reaction of pyrrolidine derivatives with phenylacetic acid or its derivatives under controlled conditions. This method typically requires:
- Starting materials: Pyrrolidine or substituted pyrrolidine derivatives and phenylacetic acid derivatives.
- Catalysts: Acid or base catalysts to facilitate ring closure and substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance reaction rates.
- Conditions: Controlled temperature and time to optimize stereoselectivity and yield.
Industrial scale synthesis often employs continuous flow reactors and automated systems to improve efficiency and scalability, achieving high purity and yield.
Aziridinium Ion Intermediate Route
A highly efficient and stereospecific method involves the generation of an aziridinium ion intermediate, which undergoes regioselective chlorination followed by nucleophilic cyclization. This method was demonstrated in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a close analog, with the following key steps:
- Starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile.
- Formation of aziridinium ion intermediate in situ.
- Stereospecific chlorination.
- Intramolecular nucleophilic attack by a nitrile anion to form the pyrrolidine ring.
- The process is chromatography-free and scalable, yielding 84% overall product.
This approach is notable for its operational simplicity, high stereoselectivity, and suitability for pilot-scale production.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, Acetonitrile | Solvent choice affects stereoselectivity and yield |
| Catalyst | Acidic (HCl, TsOH) or Basic (NaOH, K2CO3) | Catalysts promote ring formation and substitution |
| Temperature | Room temperature to reflux (25–80 °C) | Higher temperature may increase rate but reduce selectivity |
| Reaction Time | 4–24 hours | Longer times improve conversion but risk side reactions |
| Workup | Crystallization, filtration, recrystallization | Purification to achieve high purity |
Chemical Reaction Analysis
This compound can undergo various functional group transformations useful in its preparation or derivatization:
- Oxidation: The carboxylic acid group can be oxidized to other derivatives using potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to corresponding alcohols or amines using lithium aluminum hydride or sodium borohydride.
- Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, enabling further functionalization.
Research Findings and Data Tables
A detailed computational and experimental study on a related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, provides insight into the molecular geometry and stability of pyrrolidine carboxylic acids. The bond lengths and angles obtained via DFT calculations closely match experimental values, supporting the reliability of synthetic intermediates and final products.
Table 1. Selected Bond Lengths (Å) and Angles (°) for Pyrrolidine Carboxylic Acid Derivatives
| Parameter | B3LYP Calculation | CAM-B3LYP Calculation | Experimental Value |
|---|---|---|---|
| C1-C2 (Bond Length) | 1.3931 | 1.3884 | 1.3927 |
| C3-N7 (Bond Length) | 1.4300 | 1.4280 | 1.4200 |
| C11-O12 (Bond Length) | 1.2177 | 1.2142 | 1.2150 |
| C2-C1-C6 (Bond Angle) | 120.17° | 120.09° | 121.5° |
| C3-C4-C5 (Bond Angle) | 119.46° | 119.42° | 120.9° |
This data confirms the structural integrity and stereochemical configuration essential for biological activity and synthetic utility.
Summary of Preparation Methods
| Method | Key Features | Yield (%) | Scalability | Notes |
|---|---|---|---|---|
| Classical Pyrrolidine-Phenylacetic Acid Reaction | Straightforward, requires catalysts and solvents | Moderate (50–70) | Moderate | Requires purification steps |
| Aziridinium Ion Intermediate Route | High stereoselectivity, chromatography-free, pilot scale demonstrated | High (84) | High | Efficient, robust, suitable for scale-up |
Q & A
Q. What are the standard synthetic routes for 4-phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors. A common approach is the use of chiral auxiliaries or enantioselective catalysis to control stereochemistry at the 3- and 4-positions. For example, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid (a derivative) is synthesized via palladium-catalyzed coupling or acid-mediated cyclization . Optimization includes adjusting solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to improve yield (typically 60–85%) and enantiomeric excess (ee >90%) .
Q. How can researchers validate the structural integrity and purity of this compound derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm stereochemistry via - and -NMR coupling constants (e.g., vicinal -values for pyrrolidine ring protons: 6–8 Hz) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with ee% .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ = 218.2 for C₁₁H₁₃NO₂) and detect impurities (<2% by area) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from stereochemical variations or solubility issues. For example:
- Stereochemistry : Compare (3R,4S) vs. (3S,4R) isomers using chiral HPLC and biological assays (e.g., IC₅₀ differences >10-fold in enzyme inhibition) .
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability in cell-based assays .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
- Methodological Answer : Focus on modular modifications:
- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position to enhance target binding (e.g., logP reduction from 2.1 to 1.7 improves solubility) .
- Pyrrolidine ring : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to modulate pKa and membrane permeability .
- Validation : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., Ki determination via fluorescence polarization) .
Q. What experimental precautions are critical when handling this compound derivatives under varying pH conditions?
- Methodological Answer : The carboxylic acid group is pH-sensitive:
- Storage : Keep at 2–8°C in anhydrous conditions to prevent hydrolysis .
- Buffering : Use pH 7.4 PBS for biological assays; avoid strong acids/bases to prevent decarboxylation .
- Stability Monitoring : Track degradation via HPLC at 254 nm (e.g., 5% degradation over 72 hours at pH 7.4) .
Data Analysis & Technical Challenges
Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements between synthetic batches?
- Methodological Answer : Inconsistent ee% may stem from catalyst deactivation or impurities:
- Catalyst Screening : Test alternative catalysts (e.g., Jacobsen’s Mn-salen vs. Pd-BINAP) to improve reproducibility .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure enantiomers .
Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?
- Methodological Answer : Leverage QSAR models and software:
- ADMET Prediction : Use SwissADME to estimate logP, solubility, and bioavailability .
- pKa Calculation : Employ MarvinSketch (ChemAxon) to predict carboxylic acid pKa (~2.5–3.0) and optimize formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
